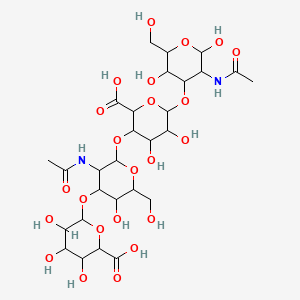

Hyaluronate Tetrasaccharide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hyaluronate Tetrasaccharide is a naturally occurring polysaccharide composed of four hyaluronate monomers. It is a high molecular weight compound with the chemical formula C28H44N2O23 and a molecular weight of 776.65 g/mol . This compound is known for its transparency and solubility in water and some organic solvents . It is stable in acidic environments but decomposes under alkaline conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hyaluronate Tetrasaccharide is primarily obtained through the enzymatic degradation of hyaluronic acid using hyaluronidase . This enzyme breaks down hyaluronic acid into shorter chain segments, including this compound . The reaction typically occurs under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where hyaluronic acid is subjected to enzymatic hydrolysis . The process is carefully monitored to ensure the desired degree of polymerization and purity of the final product . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound .

Análisis De Reacciones Químicas

Types of Reactions

Hyaluronate Tetrasaccharide undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include aldehydes and ketones.

Reduction: The primary products are alcohols.

Substitution: The products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Hyaluronate Tetrasaccharide has a wide range of applications in scientific research:

Mecanismo De Acción

Hyaluronate Tetrasaccharide exerts its effects through interactions with cell surface receptors such as CD44 and RHAMM . These interactions trigger signaling pathways that influence cell proliferation, migration, and adhesion . The compound also modulates the extracellular matrix, contributing to tissue repair and regeneration .

Comparación Con Compuestos Similares

Similar Compounds

Hyaluronate Disaccharide: Composed of two hyaluronate monomers, it has similar but less pronounced biological activities compared to hyaluronate tetrasaccharide.

Hyaluronate Hexasaccharide: Composed of six hyaluronate monomers, it exhibits enhanced biological activities due to its larger size.

Uniqueness

This compound is unique due to its optimal size, which allows it to effectively interact with cellular receptors and modulate biological processes . Its stability and solubility also make it a versatile compound for various applications .

Propiedades

IUPAC Name |

6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKXJAPPMFGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)

![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)